1-(Oxepan-4-yl)ethan-1-one
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Overview
Description
1-(Oxepan-4-yl)ethan-1-one is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by the presence of an oxepane ring, a seven-membered ring containing one oxygen atom, attached to an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-(Oxepan-4-yl)ethan-1-one is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxepan-4-yl)ethanone is not specified in the available resources. As a compound used in scientific research, its mechanism of action would depend on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxepan-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of oxepane with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxepan-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Comparison with Similar Compounds
1-(Oxepan-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(Tetrahydropyran-4-yl)ethan-1-one: This compound has a six-membered ring instead of a seven-membered oxepane ring, leading to different chemical reactivity and properties.
1-(Oxolan-4-yl)ethan-1-one: Featuring a five-membered ring, this compound also exhibits distinct reactivity compared to this compound.
The uniqueness of this compound lies in its seven-membered oxepane ring, which imparts specific steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
1-(oxepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)8-3-2-5-10-6-4-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWYNPMZYZZPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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